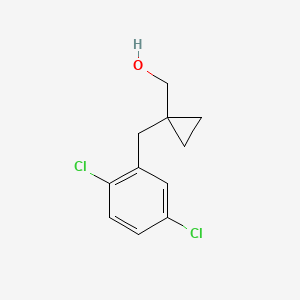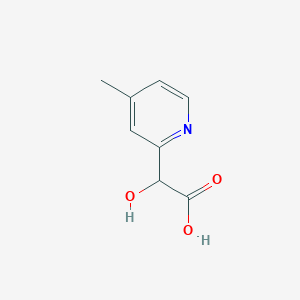
2-Hydroxy-2-(4-methylpyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of hydroxy acids It features a pyridine ring substituted with a methyl group at the 4-position and a hydroxyacetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine-2-carboxaldehyde with a suitable nucleophile, such as cyanide, followed by hydrolysis to yield the desired hydroxy acid. Another method involves the use of organometallic reagents, such as Grignard reagents, to introduce the hydroxyacetic acid moiety onto the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carboxylic acid may produce an alcohol.
Scientific Research Applications
2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxy and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid
- 2-Hydroxy-2-(pyridin-3-yl)acetic acid
- 4-Hydroxy-2-quinolones
Uniqueness
2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-3-9-6(4-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12) |
InChI Key |
GAFXCWXIKWTNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





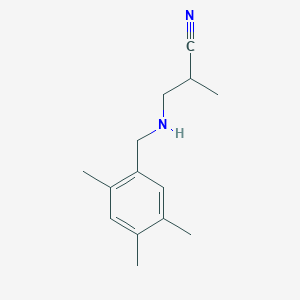

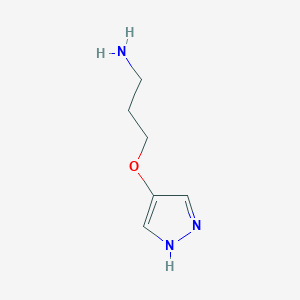

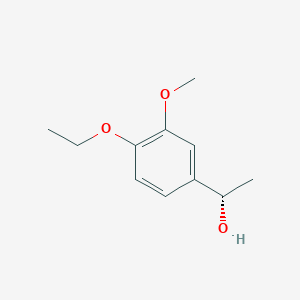
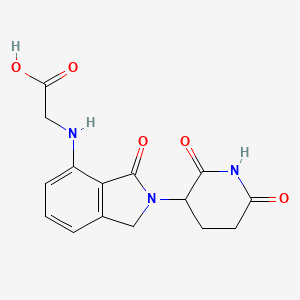
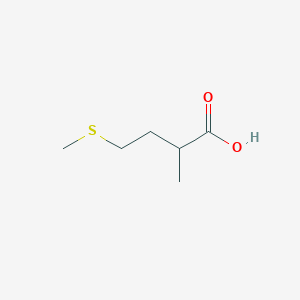
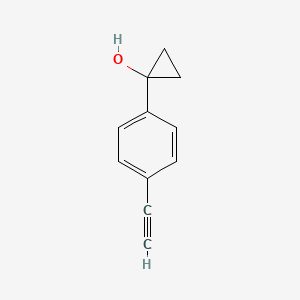
![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
